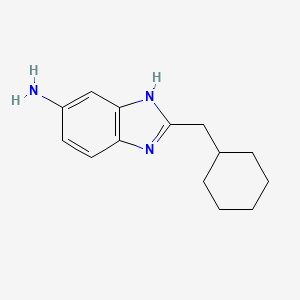

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-(cyclohexylmethyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBUOIIGNQYWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: N-oxides of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated benzodiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Comparisons

Aromatic vs. Aliphatic Substituents

2-Phenyl-1H-1,3-benzodiazol-5-amine (CAS 1767-25-5):

- Structure : Phenyl group at the 2-position.

- Properties : Molecular weight 209.25 (C₁₃H₁₁N₃), IUPAC name 2-phenyl-3H-benzimidazol-5-amine.

- Comparison : The phenyl group enhances π-π stacking but reduces solubility compared to the cyclohexylmethyl group. Lacks the conformational flexibility of the cyclohexane ring .

2-(Thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride (sc-340467):

Fluorinated Derivatives

- 2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine (CAS 108281-62-5): Structure: 4-Fluorophenylmethyl substituent. Properties: Molecular weight 241.26 (C₁₄H₁₂FN₃).

2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride (sc-340569):

Heterocyclic Substituents

- 2-(Furan-2-yl)-1H-1,3-benzodiazol-5-amine (CID 744225):

Solubility and Stability

- Cyclohexylmethyl derivatives generally exhibit higher lipophilicity (logP ~3.5–4.0) compared to phenyl (logP ~2.8) or furan-containing analogs (logP ~1.9) .

- Thiophene-containing analogs demonstrate exceptional stability in solvents like DMSO and ethanol, attributed to hydrogen bonding and π-π interactions .

Data Table: Key Comparative Metrics

Biologische Aktivität

2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 230.31 g/mol

- CAS Number : 1042640-89-0

The biological activity of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : It has been shown to influence neurotransmitter receptors, potentially affecting mood and cognitive functions.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Pharmacological Activities

Research indicates that 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine exhibits several pharmacological activities:

Case Studies

Several studies have explored the biological effects of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine:

- Antidepressant Activity :

- Anticancer Activity :

- Neuroprotection :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine, and what reaction conditions are typically employed?

- Methodological Answer : The compound can be synthesized via condensation reactions involving cyclohexylmethyl-substituted enamines or benzodiazole precursors. For example, self-condensation of β-(isoxazol-5-yl) enamines under acidic conditions (e.g., acetyl chloride or mineral acids) yields structurally related benzodiazole derivatives. Reaction optimization often requires controlled stoichiometry, inert atmospheres, and temperature gradients (e.g., 50–80°C) to prevent side reactions like over-alkylation . Multi-step syntheses may involve protecting-group strategies for the amine functionality, as seen in analogous benzimidazole derivatives .

Q. How can X-ray crystallography be utilized to confirm the molecular structure and regiochemistry of benzodiazol-amine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving ambiguities in regiochemistry and stereochemistry. For example, Acta Crystallographica studies on benzothiazol-amine derivatives demonstrate how bond angles, torsion angles, and hydrogen-bonding networks confirm substitution patterns. Key parameters include:

- Crystallographic Data Table :

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P 1 | |

| Bond length (C–N) | 1.34 Å | |

| Dihedral angle | 5.2° between rings |

- Refinement using software like SHELX and validation via R-factors (< 0.05) ensure accuracy .

Advanced Research Questions

Q. What strategies are recommended for optimizing the yield of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine in multi-step syntheses, particularly when dealing with unstable intermediates?

- Methodological Answer :

- Intermediate Stabilization : Use low-temperature (-78°C) conditions for lithiation or Grignard reactions to prevent decomposition.

- Catalytic Systems : Palladium or copper catalysts enhance coupling efficiency in Suzuki-Miyaura or Ullmann reactions for aryl-alkyl linkages .

- In Situ Monitoring : Real-time FT-IR or HPLC tracks reactive intermediates, enabling rapid adjustment of pH or solvent polarity .

- Case Study : A 17.7 mmol-scale hydrolysis of a benzimidazole derivative achieved 85% yield under pH-controlled conditions (pH 5–6) with acetic acid .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) when characterizing substituted benzodiazol-amines?

- Methodological Answer :

- Complementary Techniques : Combine -/-NMR with XRD to resolve discrepancies. For instance, NMR may suggest tautomerism, while XRD definitively assigns the dominant tautomer .

- Dynamic NMR : Variable-temperature NMR (e.g., 25–100°C) identifies conformational flexibility or rotamers causing signal splitting .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental data to validate structures .

Q. What methodologies are effective in establishing structure-activity relationships (SAR) for benzodiazol-amine derivatives in pharmacological studies?

- Methodological Answer :

- Systematic Substituent Variation : Introduce substituents (e.g., halogens, alkyl groups) at the 5-position of the benzodiazole ring and assess bioactivity. For example, methyl or fluoro groups enhance metabolic stability in analogs .

- Pharmacophore Modeling : Tools like Schrödinger’s Phase map electrostatic/hydrophobic interactions critical for target binding (e.g., kinase inhibition) .

- Case Study : A benzoxazole-5-carboxamide derivative showed IC = 0.8 μM against cancer cells, attributed to its carboxamide moiety’s hydrogen-bonding capacity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of benzodiazol-amine derivatives across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. ATP-luminescence) to isolate compound-specific effects .

- Meta-Analysis : Compare IC values from multiple sources, adjusting for variables like solvent (DMSO vs. saline) or incubation time .

- Counter-Screening : Test compounds against off-target receptors (e.g., GPCRs) to identify non-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.